molecular formula C27H16N2O2S B11083199 2-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl naphthalene-1-carboxylate

2-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl naphthalene-1-carboxylate

Cat. No.: B11083199
M. Wt: 432.5 g/mol
InChI Key: OQEAISWFDRYFMG-CAPFRKAQSA-N
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Description

2-[(E)-2-(1,3-Benzothiazol-2-yl)-2-cyano-1-ethenyl]phenyl 1-naphthoate is a complex organic compound that features a benzothiazole moiety, a cyano group, and a naphthoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyano-1-ethenyl]phenyl 1-naphthoate typically involves multi-step organic reactions. One common approach is the condensation of 2-aminothiophenol with an aromatic aldehyde to form the benzothiazole core . The final step involves esterification with 1-naphthoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyano-1-ethenyl]phenyl 1-naphthoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole and naphthoate moieties.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzothiazole and naphthoate derivatives.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyano-1-ethenyl]phenyl 1-naphthoate involves its interaction with specific molecular targets. The benzothiazole moiety can intercalate with DNA, disrupting its function and leading to anti-cancer effects . Additionally, the compound can inhibit certain enzymes, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzothiazol-2-yl)phenol: Similar structure but lacks the cyano and naphthoate groups.

    2-(1,3-Benzothiazol-2-yl)acetonitrile: Contains the cyano group but lacks the naphthoate ester.

    2-(1,3-Benzothiazol-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of the naphthoate ester.

Uniqueness

2-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyano-1-ethenyl]phenyl 1-naphthoate is unique due to the combination of the benzothiazole, cyano, and naphthoate groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C27H16N2O2S

Molecular Weight

432.5 g/mol

IUPAC Name

[2-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C27H16N2O2S/c28-17-20(26-29-23-13-4-6-15-25(23)32-26)16-19-9-2-5-14-24(19)31-27(30)22-12-7-10-18-8-1-3-11-21(18)22/h1-16H/b20-16+

InChI Key

OQEAISWFDRYFMG-CAPFRKAQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC=C3/C=C(\C#N)/C4=NC5=CC=CC=C5S4

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC=C3C=C(C#N)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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